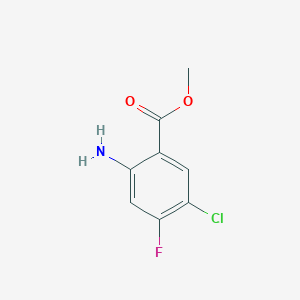

Methyl 2-amino-5-chloro-4-fluorobenzoate

Übersicht

Beschreibung

Methyl 2-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-chloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction mixture is heated to reflux for several hours, followed by cooling and extraction with ethyl acetate and water .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The nitro group in the precursor compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification and Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Reduction Reactions: Hydrogen gas and palladium catalysts are frequently used.

Esterification and Hydrolysis: Methanol and sulfuric acid for esterification; water and acids or bases for hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagents used.

Reduction Reactions: Amino derivatives.

Esterification and Hydrolysis: Carboxylic acids and alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Methyl 2-amino-5-chloro-4-fluorobenzoate has been evaluated for its antimicrobial properties. A study highlighted its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Inhibition of Trypanosoma brucei Hexokinases

The compound has been investigated for its potential to inhibit hexokinases in Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound exhibit submicromolar activity against this target, which is crucial for the parasite's survival and growth . This inhibition could lead to the development of novel therapies for treating this neglected tropical disease.

Chemical Synthesis and Reactions

This compound can be synthesized through various chemical reactions, including deoxygenative coupling methods. Such synthetic routes are essential for producing this compound in sufficient quantities for research purposes. The synthesis typically involves the use of benzoic acid derivatives and can be optimized for yield and purity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for enhancing its pharmacological properties. Researchers have explored modifications to the molecular structure to improve its potency against specific biological targets, particularly in the context of drug design aimed at tropical diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Targeting Trypanosomiasis

A study focused on the use of this compound derivatives in inhibiting T. brucei hexokinase demonstrated promising results. The lead compound exhibited an IC50 value of approximately 0.98 μM, indicating strong inhibitory activity that could be harnessed for therapeutic applications against African sleeping sickness .

Wirkmechanismus

The mechanism of action of methyl 2-amino-5-chloro-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-amino-5-chloro-4-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds. The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (amino) groups can significantly influence its chemical behavior and interactions with other molecules.

Biologische Aktivität

Methyl 2-amino-5-chloro-4-fluorobenzoate (C8H7ClFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro atom, and a fluorine atom attached to a benzoate structure. Its molecular formula is C8H7ClFNO2, and it is primarily studied for its role as an intermediate in organic synthesis and its potential therapeutic applications.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of microbial cell processes through interaction with specific enzymes or receptors .

2. Anticancer Potential:

Studies have shown that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to biological macromolecules, which may lead to effective modulation of cancer-related pathways .

3. Enzyme Inhibition:

this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further development in therapeutic contexts .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction: The amino and halogen groups facilitate binding to enzyme active sites, potentially altering their catalytic activity.

- Receptor Modulation: The compound can interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent . -

Anticancer Efficacy:

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM across different cell types .

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-chloro-4-fluorobenzoate, and how can purity be maximized?

- Methodology :

- Esterification : React 2-amino-5-chloro-4-fluorobenzoic acid with methanol in the presence of a catalyst like concentrated sulfuric acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Purity >98% can be confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Esterification | 75–85 | 95–98 | H₂SO₄, reflux, 6h |

| Column Chromatography | 60–70 | 99 | Gradient elution, DCM/MeOH |

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H NMR (DMSO-d6) detects aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm), and methyl ester (δ 3.8–3.9 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 203.60 (theoretical molecular weight: 203.6 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash thoroughly after handling.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

- Store in a cool, dry place (<25°C) away from oxidizers .

Advanced Research Questions

Q. How can substitution reactions at the 5-chloro position be optimized for derivative synthesis?

- Methodology :

- Nucleophilic Aromatic Substitution : Replace Cl with nucleophiles (e.g., -OH, -NH₂) using Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in DMF at 80–100°C. Monitor via LC-MS .

- Key Variables : Base (K₂CO₃ vs. Cs₂CO₃), solvent polarity, and temperature significantly impact reaction efficiency.

- Data Contradiction : Higher yields (80–90%) reported with Cs₂CO₃ in DMF vs. 50–60% with K₂CO₃ .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzene ring?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to map electron density. The amino group (-NH₂) directs electrophiles to the para position (C4-F) due to resonance activation, while Cl at C5 deactivates meta positions .

- Experimental Validation : Bromination (Br₂/FeBr₃) predominantly yields 4-bromo derivatives, confirmed by NOESY NMR .

Q. How can this compound serve as a precursor in anticancer drug discovery?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing F with -CF₃ or adding sulfonamide groups) and test against cancer cell lines (e.g., MCF-7, HeLa).

- In Vitro Assays : Use MTT assays to evaluate IC₅₀ values. This compound derivatives show moderate activity (IC₅₀: 10–50 µM) compared to cisplatin .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodology :

- DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, solvent, temperature). For example, a 2³ factorial design revealed that Pd(OAc)₂ (5 mol%) in DMF at 100°C maximizes yield .

- By-Product Analysis : Identify impurities via HRMS and ¹H NMR. Common by-products include dehalogenated analogs (e.g., 2-amino-4-fluorobenzoate) due to reductive conditions .

Q. Notes

Eigenschaften

IUPAC Name |

methyl 2-amino-5-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJYSMHGAYKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936540-27-1 | |

| Record name | methyl 2-amino-5-chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.